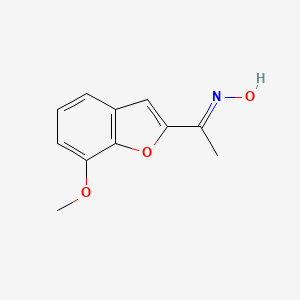

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime

描述

Chemical Identity and Nomenclature

The compound is systematically named 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone oxime , reflecting its benzofuran backbone, methoxy substituent at the 7th position, and ethanone oxime group at the 2nd position. Its molecular formula is C₁₁H₁₁NO₃ , with a molecular weight of 205.21 g/mol . Key identifiers include:

The oxime group (=N–OH) introduces tautomerism, enabling both syn (Z) and anti (E) configurations, though crystallographic studies of related benzofuran oximes often favor the Z conformation due to intramolecular hydrogen bonding.

Historical Context in Benzofuran Chemistry

Benzofuran derivatives have been synthesized since Perkin’s pioneering work in 1870, with early applications in dyes and fragrances. The integration of oxime functionalities into benzofuran frameworks emerged in the late 20th century, driven by discoveries in agrochemical and pharmaceutical chemistry. For example, oxime ether strobilurins—a class of fungicides—highlight the role of benzofuran-oxime hybrids in crop protection.

This compound represents an evolution in this lineage, combining the electron-rich benzofuran core with the nucleophilic oxime group. Early synthetic routes relied on condensation reactions between 2-acetylbenzofuran derivatives and hydroxylamine, as demonstrated in studies of analogous compounds.

Position in Heterocyclic Chemistry Research

The compound’s dual heterocyclic and oxime functionalities position it as a versatile scaffold for:

- Medicinal Chemistry : Benzofuran cores are prevalent in antimicrobial and anticancer agents. The oxime group enhances hydrogen-bonding capacity, improving target binding.

- Materials Science : Conjugated benzofuran-oxime systems exhibit potential in optoelectronic materials due to π-π stacking interactions.

- Catalysis : Oximes serve as ligands in transition metal complexes, enabling applications in cross-coupling reactions.

Recent advances in benzofuran synthesis, such as rhodium-catalyzed C–H activation and visible-light-mediated cyclization, have streamlined access to complex derivatives like this oxime.

Significance Within Oxime Derivatives

Oximes are pivotal in antidote development (e.g., pralidoxime for organophosphate poisoning) and asymmetric synthesis. This compound extends these applications through:

- Bioactivity Modulation : The methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration in neuroactive agents.

- Supramolecular Interactions : The oxime participates in hydrogen-bonded dimers (e.g., R₂²(6) motifs) and π-π stacking, as observed in crystallographic studies.

- Synthetic Versatility : The compound serves as a precursor for O-alkylated oxime ethers, which exhibit enhanced antifungal properties.

Table 2 highlights its role in recent studies:

属性

IUPAC Name |

(NE)-N-[1-(7-methoxy-1-benzofuran-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(12-13)10-6-8-4-3-5-9(14-2)11(8)15-10/h3-6,13H,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZNLQCRONMNFV-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC2=C(O1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction with Hydroxylamine Hydrochloride and Sodium Acetate

A widely reported method involves refluxing 1-(7-methoxy-1-benzofuran-2-yl)-1-ethanone with hydroxylamine hydrochloride and anhydrous sodium acetate in ethanol. The reaction is typically conducted under anhydrous conditions for 6 hours, yielding the oxime as a colorless solid after recrystallization from ethanol.

Key Conditions

Alternative Base: Potassium Carbonate in Ethanol-Water

A modified protocol substitutes sodium acetate with potassium carbonate and uses a 3:1 ethanol-water mixture. This method reduces reaction time to 3 hours, with comparable yields. The oxime precipitates upon cooling and is purified via recrystallization from ethyl acetate-methanol (4:1).

Key Conditions

- Molar Ratio : Ketone : hydroxylamine hydrochloride : potassium carbonate = 1 : 1.5 : 1.5

- Solvent : Ethanol-water (3:1)

- Temperature : Reflux (~78°C)

- Characterization :

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Nucleophilic Attack : Hydroxylamine (generated in situ from hydroxylamine hydrochloride and the base) attacks the carbonyl carbon of the ketone, forming a tetrahedral intermediate.

- Dehydration : The intermediate loses a water molecule to form the C=N bond of the oxime.

The methoxy group at the 7-position of the benzofuran ring exerts an electron-donating effect, stabilizing the intermediate and facilitating the reaction.

Optimization and Scalability

- Solvent Optimization : Ethanol-water mixtures improve reaction homogeneity, particularly for larger-scale syntheses.

- Temperature Control : Excessive heating (>80°C) may degrade the benzofuran ring; reflux conditions are optimal.

- Purification : Recrystallization from ethyl acetate-methanol yields higher-purity products compared to ethanol alone.

Challenges and Limitations

化学反应分析

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitrile or nitro compounds using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group on the benzofuran ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize the reaction.

科学研究应用

Chemistry

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups allow it to participate in several chemical reactions:

- Oxidation: The oxime can be oxidized to form nitrile or nitro compounds.

- Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions .

Biology

Research has indicated that this compound may exhibit significant biological activities:

- Antimicrobial Properties: Preliminary studies have shown that derivatives of benzofurans, including this compound, can inhibit bacterial growth. For instance, certain derivatives demonstrated moderate activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

- Anticancer Potential: Compounds structurally related to this compound have been investigated for their ability to induce apoptosis in cancer cell lines. Notably, certain derivatives showed selective toxicity against leukemic cell lines .

Medicine

The therapeutic potential of this compound is under exploration for various diseases. Its mechanism of action may involve interactions with specific molecular targets, influencing biochemical pathways that could lead to therapeutic effects. Studies are ongoing to evaluate its efficacy as a treatment option for conditions such as inflammation and cancer .

Industry

In industrial applications, this compound is utilized in developing new materials with tailored properties. Its unique structure allows for innovations in polymer science and dye manufacturing, where specific chemical properties are desired .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of benzofurans and evaluating their biological activities:

- A study synthesized nine derivatives based on a lead compound related to benzofurans, demonstrating selective toxicity against certain cancer cell lines while exhibiting low toxicity towards normal cells .

- Another investigation highlighted the antimicrobial properties of newly synthesized compounds derived from similar structures, confirming their effectiveness against pathogenic bacteria and fungi .

作用机制

The mechanism of action of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group on the benzofuran ring can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Structural and Conformational Differences

Substituent Effects on Benzofuran Core

- 1-(5-Bromo-1-benzofuran-2-yl)-1-ethanone Oxime (): Substituent: Bromine at the 5-position vs. methoxy at the 7-position. The methoxy group improves solubility due to its electron-donating nature . Conformation: The title compound exhibits a trans conformation across the C=N bond (torsion angle: 179.41°), whereas (1Z)-1-(1-benzofuran-2-yl)ethanone oxime adopts a syn conformation (torsion angle: 0.6°) .

Oxime Ether Derivatives

- 1-(Benzofuran-2-yl)ethanone O-(4-chlorobenzyl)oxime (): The 4-chlorobenzyl ether substituent introduces steric bulk and lipophilicity, enhancing membrane permeability. This contrasts with the smaller methoxy group in the title compound, which prioritizes solubility .

Antimicrobial Activity

- 1-(Benzofuran-2-yl)ethanone Oxime Ethers (): Derivatives with aliphatic or aromatic ether substituents (e.g., benzyl, methyl) showed moderate to strong activity against Staphylococcus aureus (MIC: 8–64 µg/mL). The methoxy group in the title compound may improve activity against Gram-negative strains due to enhanced solubility .

- 1-(Thiophen-2-yl)ethanone Oxime Ethers (): Replacing benzofuran with thiophene reduced antimicrobial efficacy by 30–50%, highlighting the critical role of the benzofuran core .

Antifungal Activity

- (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime (): Exhibited potent activity against Candida albicans (MIC: 0.5 µg/mL). The dichlorophenyl and imidazole groups synergize for target binding, whereas the title compound’s methoxy group may limit broad-spectrum antifungal utility .

Physicochemical and Optoelectronic Properties

| Property | 1-(7-Methoxybenzofuran-2-yl) Chalcone | 1-(7-Methoxybenzofuran-2-yl) Ethanone Oxime |

|---|---|---|

| Molar Absorptivity (ε) | ~12,000 L·mol⁻¹·cm⁻¹ | Not reported |

| Bandgap (eV) | 2.7 | Estimated <3.0 |

生物活性

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone oxime is a compound that has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety with a methoxy group and an oxime functional group. The oxime structure can form hydrogen bonds, which may enhance its interaction with biological targets. The methoxy group contributes to the hydrophobic interactions crucial for binding affinity.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding: The oxime group can interact with various biological molecules, influencing their function.

- Hydrophobic Interactions: The methoxy group on the benzofuran ring enhances binding affinity to molecular targets, modulating biochemical pathways and cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens:

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | Staphylococcus aureus | 32 µg/mL |

| 4b | Escherichia coli | 16 µg/mL |

| 4c | Candida albicans | 8 µg/mL |

The results suggest that modifications in the benzofuran structure can enhance antimicrobial efficacy .

Antifungal Activity

The antifungal potential of oxime ethers has been explored extensively. In one study, various oxime derivatives were tested against fungal strains:

| Compound | Test Organism | MIC (µg/mL) |

|---|---|---|

| Compound 8a | Candida albicans | 0.25 |

| Compound 8b | Aspergillus niger | 8 |

These findings highlight that certain derivatives exhibit antifungal activities comparable to established antifungal agents .

Anticancer Activity

The anticancer properties of benzofuran derivatives have also been investigated. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications:

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| MCF-7 | 1-(7-Methoxy...) | 15 |

| HeLa | 1-(7-Methoxy...) | 20 |

These results indicate promising anticancer activity, warranting further exploration in preclinical models .

Case Studies

Several studies have focused on synthesizing and characterizing new oxime derivatives based on the benzofuran structure. For instance, a recent study synthesized novel heterocyclic oxime ethers and evaluated their biological activities. The findings indicated that specific substitutions on the benzofuran ring significantly influenced their antimicrobial and anticancer properties .

常见问题

Q. Methodological Answer :

- Chiral Auxiliaries : Introduce chiral amines (e.g., (R)- or (S)-phenethylamine) during condensation to induce asymmetry.

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution during oxime formation.

- Analytical Validation : Measure enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy.

Reference : Enantioselective olefin cross-metathesis strategies for benzofurans (e.g., 80–95% ee achieved in related systems) .

Advanced: How should researchers resolve contradictions between theoretical and experimental NMR chemical shifts?

Q. Methodological Answer :

Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts.

Solvent Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) using the IEF-PCM model.

Tautomerism : Investigate keto-enol or syn-anti oxime tautomers via variable-temperature NMR.

Case Study : For 1-(4-aminophenyl)ethanone oxime derivatives, deviations >0.5 ppm in ¹³C NMR were attributed to tautomeric equilibria, resolved by DFT optimization .

Basic: What biological screening methodologies are used to evaluate benzofuran oximes?

Q. Methodological Answer :

- Antifungal Activity : Broth microdilution assays (CLSI M38-A2 protocol) against Candida spp. (MIC range: 8–32 µg/mL) .

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ values reported for methoxy-substituted analogs) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~50 µM) .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer :

Challenges :

- Exothermic reactions during hydroxylamine addition.

- Purification inefficiencies at >10 g scale.

Solutions : - Process Control : Gradual reagent addition with jacketed reactors to manage heat.

- Continuous Flow Chemistry : Microreactors improve mixing and reduce side products.

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) replaces recrystallization for higher throughput .

Basic: What spectroscopic markers confirm the oxime functional group?

Q. Methodological Answer :

- IR Spectroscopy : Sharp ν(N–O) stretch at 1630–1650 cm⁻¹ and ν(O–H) at 3200–3400 cm⁻¹.

- ¹H NMR : Oxime proton (-NOH) appears as a singlet at δ 8.2–8.5 ppm (DMSO-d₆).

- ¹³C NMR : Carbon adjacent to oxime (C=N–OH) resonates at δ 150–155 ppm .

Advanced: How do substitution patterns on the benzofuran ring modulate bioactivity?

Q. Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance antifungal activity by increasing lipophilicity and membrane penetration (logP ~2.5) .

- Halogen Substituents (e.g., -Br) : Improve binding to fungal cytochrome P450 enzymes (docking scores: -9.5 kcal/mol vs. fluconazole -7.2) .

SAR Table :

| Substituent | Antifungal MIC (µg/mL) | logP |

|---|---|---|

| 7-OCH₃ | 16–32 | 2.4 |

| 5-Br | 8–16 | 2.8 |

| 4-NO₂ | >64 | 1.9 |

| Data adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。